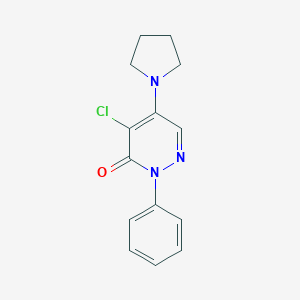![molecular formula C17H21NO2 B274406 2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BPEE and is a member of the beta-blocker family. BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
BPEE works by blocking the action of beta-adrenergic receptors. These receptors are responsible for the activation of the sympathetic nervous system, which regulates many physiological functions, including heart rate, blood pressure, and respiration. By blocking these receptors, BPEE reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
BPEE has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. BPEE has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. In vivo studies have shown that BPEE can reduce airway inflammation and hyperresponsiveness in a mouse model of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
BPEE has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BPEE is also relatively inexpensive compared to other beta-blockers. However, BPEE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. BPEE also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of BPEE. One direction is to investigate the potential use of BPEE in the treatment of other diseases, such as cancer and neurological disorders. Another direction is to study the mechanism of action of BPEE in more detail, including its effects on intracellular signaling pathways. Additionally, future studies could investigate the potential use of BPEE in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of BPEE in more detail, including its metabolism and excretion in vivo.
Conclusion:
In conclusion, 2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol is a chemical compound that has potential applications in various fields. BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including asthma, COPD, hypertension, and arrhythmia. BPEE works by blocking the action of beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. BPEE has several biochemical and physiological effects, including anti-inflammatory and antioxidant effects. BPEE has advantages for lab experiments, such as ease of synthesis and stability, but also has limitations, such as low solubility and bioavailability. There are several future directions for the study of BPEE, including investigating its potential use in other diseases, studying its mechanism of action in more detail, and investigating its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of BPEE involves the reaction of 4-bromomethylbiphenyl with 2-aminoethoxyethanol in the presence of a base. This reaction yields BPEE as a white solid with a melting point of 104-106°C. The purity of the product can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. BPEE has also been studied for its potential use in the treatment of hypertension, arrhythmia, and other cardiovascular diseases.
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-[2-[(4-phenylphenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-11-13-20-12-10-18-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 |
InChI-Schlüssel |
LQIVORYHPPFKRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCOCCO |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)






![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)